Carboxymethyl stearate

Surfactant formulation Emulsion design Drug delivery

Carboxymethyl stearate (IUPAC: 2‑octadecanoyloxyacetic acid) is a C18 fatty acid ester derivative bearing a terminal carboxyl group, classifying it as an anionic surfactant and emulsifier. With a molecular formula of C₂₀H₃₈O₄ and a molecular weight of 342.5 g/mol, it combines a hydrophobic stearate chain with a hydrophilic carboxymethyl head, yielding a calculated partition coefficient (LogP) of 5.88 and a polar surface area of 63.60 Ų.

Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
CAS No. 59829-80-0
Cat. No. B12003910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxymethyl stearate
CAS59829-80-0
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(=O)O
InChIInChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22)
InChIKeyHWLBIEAKJSRKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymethyl Stearate (CAS 59829-80-0): Core Physicochemical Baseline for Procurement Decisions


Carboxymethyl stearate (IUPAC: 2‑octadecanoyloxyacetic acid) is a C18 fatty acid ester derivative bearing a terminal carboxyl group, classifying it as an anionic surfactant and emulsifier . With a molecular formula of C₂₀H₃₈O₄ and a molecular weight of 342.5 g/mol, it combines a hydrophobic stearate chain with a hydrophilic carboxymethyl head, yielding a calculated partition coefficient (LogP) of 5.88 and a polar surface area of 63.60 Ų . These structural features underpin its pH‑dependent solubility, moderate water dispersibility, and capacity for salt formation—properties that distinguish it from simple non‑ionic stearate esters in formulated products.

Why Generic Substitution of Carboxymethyl Stearate with Common Stearate Esters Carries Formulation Risk


Interchanging carboxymethyl stearate with methyl stearate, glyceryl monostearate (GMS), or sorbitan monostearate (Span 60) without reformulation can compromise product performance because these alternatives lack the ionizable carboxyl moiety that governs pH‑responsive solubility, electrostatic stabilization, and salt derivatizability . Moreover, significant differences in octanol‑water partition coefficients (ΔLogP ≥ 2.3) and volatility (Δvapor pressure ~4 orders of magnitude) mean that the compound’s partitioning behavior, thermal processing window, and emission profile cannot be replicated by non‑carboxylated analogs . The quantitative evidence below details these critical differentiation dimensions.

Carboxymethyl Stearate (59829-80-0): Quantified Differentiation Evidence Against Closest Analogs


Octanol‑Water Partition Coefficient (LogP): Hydrophilicity Advantage Over Methyl Stearate and Stearic Acid

Carboxymethyl stearate exhibits a LogP of 5.88 , which is 2.47 log units lower than methyl stearate (LogP 8.35 ) and 2.34 log units lower than stearic acid (LogP 8.22 ). This translates to an approximately 250‑fold greater partitioning into the aqueous phase, indicating significantly enhanced water compatibility compared to these common non‑ionic or weakly acidic stearate derivatives.

Surfactant formulation Emulsion design Drug delivery Cosmetic chemistry

Ionizable Carboxyl Group (pKa): pH‑Dependent Charge Differentiation from Non‑Ionic Stearate Esters

The carboxymethyl moiety of carboxymethyl stearate carries a carboxylic acid group with a predicted pKa of approximately 2.69, based on the closely analogous compound acetoxyacetic acid . In contrast, methyl stearate, glyceryl monostearate, and sorbitan monostearate are non‑ionizable under any formulation pH. Stearic acid, while ionizable, has a higher pKa of 5.75 , meaning that carboxymethyl stearate is predominantly anionic at pH values >4, whereas stearic acid requires pH >7 for full ionization.

pH-responsive materials Electrostatic stabilization Salt formation Biosurfactants

Boiling Point and Thermal Stability: Higher Processing Window Versus Methyl Stearate

Carboxymethyl stearate has a reported boiling point of 451 °C at 760 mmHg , which is 236–270 °C higher than methyl stearate (215 °C ) and 90 °C higher than stearic acid (361 °C ). The flash point of carboxymethyl stearate is 144.5 °C , exceeding that of methyl stearate (110 °C ). This indicates substantially lower volatility and greater thermal stability, enabling use in processes where lighter stearate esters would volatilize or degrade.

Thermal processing Polymer compounding Dielectric fluids High-temperature lubricants

Vapor Pressure: Four Orders of Magnitude Lower Volatility Than Methyl Stearate

The vapor pressure of carboxymethyl stearate at 25 °C is reported as 2.17 × 10⁻⁹ mmHg , which is approximately four orders of magnitude lower than that of methyl stearate at 1.35 × 10⁻⁵ mmHg . This difference reflects the stronger intermolecular hydrogen bonding conferred by the terminal carboxyl group, resulting in drastically reduced evaporative losses under ambient and elevated temperature conditions.

Low-emission formulations Enclosed system lubricants Vacuum applications Coatings

Polar Surface Area (PSA): Enhanced Hydrogen‑Bonding Capacity Over Simple Stearate Esters

Carboxymethyl stearate possesses a polar surface area (PSA) of 63.60 Ų , which is more than double the estimated PSA of methyl stearate (~26 Ų, based on its single ester group) and comparable to glyceryl monostearate (PSA = 66.76 Ų ). The elevated PSA arises from the additional carboxyl oxygen atoms and correlates with stronger hydrogen‑bond acceptor/donor capacity, influencing solubility parameters, adhesion to polar substrates, and interactions with biological membranes.

Drug-excipient compatibility Protein binding Adhesion Solubility parameter

Carboxymethyl Stearate (59829-80-0): Evidence‑Backed Application Scenarios for Procurement and R&D


pH‑Responsive Emulsifier for Cosmetic and Pharmaceutical Oil‑in‑Water Creams

The ionizable carboxyl group (pKa ≈ 2.69) enables carboxymethyl stearate to transition from a predominantly protonated, less water‑soluble form at low pH to an anionic, fully hydrated form at neutral pH . This pH‑dependent solubility profile, combined with a LogP of 5.88 that balances aqueous dispersibility and oil‑phase affinity, allows formulators to design emulsions that are stable at skin pH (~5.5) yet easily rinsed at neutral pH. Non‑ionic alternatives such as glyceryl monostearate (LogP 5.14–7.23) lack this charge‑switching behavior, limiting their utility in stimuli‑responsive delivery systems.

High‑Temperature Dielectric Fluid or Polymer Processing Aid

With a boiling point of 451 °C and a flash point of 144.5 °C , carboxymethyl stearate remains liquid and thermally stable at temperatures where methyl stearate (BP 215 °C) would volatilize. This property, exploited in patents describing functionalized methyl‑12‑carboxy methyl stearate for transformer dielectric fluids (pour point < −30 °C, fire point > 250 °C) , positions carboxymethyl stearate as a candidate base stock or additive for high‑temperature lubricants, mold release agents, and polymer extrusion aids where low volatility is critical.

Precursor for Water‑Soluble Surfactant Salts (e.g., Potassium Carboxylatomethyl Stearate)

The free carboxyl group permits straightforward neutralization to yield potassium carboxylatomethyl stearate (CAS 62701‑02‑4) , a water‑soluble anionic surfactant registered as a food additive (EINECS 263‑703‑3). This derivatization pathway is unavailable to methyl stearate or sorbitan monostearate, which cannot be converted to a simple salt. Procurement teams seeking a versatile intermediate that can serve both oil‑soluble and water‑soluble surfactant markets may prioritize carboxymethyl stearate for its dual functionality.

Low‑Volatility Excipient for Solid Dosage Forms and Topical Patches

The extremely low vapor pressure (2.17 × 10⁻⁹ mmHg at 25 °C) minimizes evaporative loss during hot‑melt granulation or solvent casting of transdermal patches. Compared to methyl stearate, which has a vapor pressure approximately 6,200 times higher, carboxymethyl stearate reduces the risk of weight loss, dimensional change, and volatile impurity migration in finished pharmaceutical products, contributing to enhanced shelf‑life stability.

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